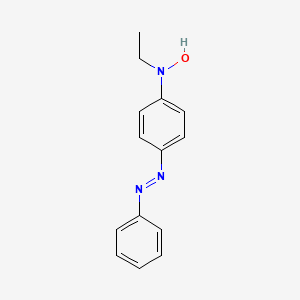

N-Hydroxy-N-ethyl-4-aminoazobenzene

Description

Structure

3D Structure

Properties

CAS No. |

58989-02-9 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

N-ethyl-N-(4-phenyldiazenylphenyl)hydroxylamine |

InChI |

InChI=1S/C14H15N3O/c1-2-17(18)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11,18H,2H2,1H3 |

InChI Key |

YYQUYIUOYQJYPJ-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

Canonical SMILES |

CCN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

Synonyms |

N-hydroxy-N-ethyl-4-aminoazobenzene |

Origin of Product |

United States |

Purification and Isolation Techniques in Synthetic Research

Chromatographic Methods

Chromatography is a powerful tool for the separation of closely related compounds.

Thin-Layer Chromatography (TLC): TLC is an essential technique for monitoring the progress of a reaction and for preliminary purification checks. For azobenzene (B91143) derivatives, silica (B1680970) gel plates are commonly used with a variety of solvent systems, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), to achieve optimal separation. nih.gov

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. Silica gel is a common stationary phase. The choice of eluent is guided by TLC analysis, starting with a less polar solvent system and gradually increasing the polarity to elute the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical and preparative separations. Reversed-phase HPLC with a C18 column is often used for azobenzene derivatives. nih.gov A mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer is typically employed. nih.gov Detection can be achieved using UV-Vis spectrophotometry, as azobenzene derivatives exhibit strong absorbance in the visible and UV regions. nih.gov

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Detection Method |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate | TLC, UV-Vis Spectroscopy |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Methanol:Water (e.g., 80:20 v/v) | UV-Vis Detector (at λmax) |

Non-Chromatographic Methods

Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. For aminoazobenzene and its derivatives, solvents such as ethanol (B145695), methanol, or mixtures with water can be effective. prepchem.comchemicalbook.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For instance, after a reaction, the product might be extracted into an organic solvent from an aqueous solution containing inorganic byproducts.

Filtration: Filtration is a simple and effective method to separate a solid product from a liquid phase, for example, after precipitation or recrystallization.

The successful synthesis and study of this compound rely on a systematic application of these synthetic, derivatization, and purification strategies. While a definitive, published synthetic protocol remains elusive, the principles outlined here provide a robust framework for its preparation and further investigation in a research setting.

Advanced Spectroscopic and Analytical Characterization in N Hydroxy N Ethyl 4 Aminoazobenzene Research

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Absorption Studies

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within N-Hydroxy-N-ethyl-4-aminoazobenzene. The absorption of UV and visible light provides information on the molecule's chromophores, conjugation, and its interaction with the surrounding environment.

The UV-Vis spectrum of this compound is dominated by its extensive conjugated system, which includes the two phenyl rings linked by the azo (–N=N–) group. This entire system acts as a chromophore. The spectrum typically displays two characteristic absorption bands:

Intense π → π* Transition: A high-intensity band is generally observed in the UV region. This absorption is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are π-type orbitals distributed across the azobenzene (B91143) framework. usp.br For conjugated systems like azobenzenes, this band is a hallmark of their structure. usp.br

Weak n → π* Transition: A lower-intensity band, often appearing as a shoulder or a distinct peak at a longer wavelength (in the visible region), is characteristic of the azo group. longdom.org This absorption arises from the transition of a non-bonding electron (n) from one of the nitrogen atoms to an antibonding π* orbital of the azo double bond. longdom.org This transition is symmetry-forbidden, which accounts for its lower intensity compared to the π → π* transition.

The presence of the N-ethyl-N-hydroxyamino group (–N(OH)CH₂CH₃) and the amino group (–NH₂) acts as auxochromes, modifying the energy of these transitions and, consequently, the absorption maxima (λ_max_).

The electronic absorption spectrum of this compound is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can significantly influence the position and intensity of the absorption bands. Generally, a bathochromic (red) shift of the λ_max_ is observed in solvents with higher polarity and proton-donating or accepting abilities. researchgate.net

This solvent dependence is intricately linked to the potential for tautomeric equilibria in hydroxy-substituted azobenzenes. rsc.org Specifically, this compound can exist in equilibrium between the azo form and a hydrazone tautomer. Hydrogen-bonding solvents, such as ethanol (B145695) or water, can stabilize the more polar hydrazone form, leading to significant shifts in the absorption spectrum. acs.org The equilibrium between these two forms is a critical factor in understanding the compound's photochemical behavior. rsc.orgacs.org

A key feature of azobenzene derivatives is their ability to undergo reversible trans-cis photoisomerization. longdom.org Upon irradiation with UV light corresponding to the π → π* transition, the thermodynamically more stable trans-isomer can be converted to the less stable cis-isomer. The cis-isomer can then revert to the trans form either through irradiation with visible light (corresponding to the n → π* transition) or via thermal relaxation in the dark. longdom.orgresearchgate.net

The kinetics of the thermal cis-to-trans back-isomerization are profoundly influenced by the molecular structure and the solvent. longdom.orgresearchgate.net For hydroxy-substituted azobenzenes, the rate of this thermal relaxation can vary by orders of magnitude depending on the solvent's ability to participate in hydrogen bonding. acs.org In polar, protic solvents like ethanol, the isomerization pathway can be altered through the stabilization of a hydrazone-like transition state, which significantly accelerates the relaxation rate from milliseconds to hours in different solvents. acs.orgresearchgate.net The study of these kinetics is often performed using techniques like flash photolysis, which allows for the monitoring of the transient cis-isomer on rapid timescales. ed.goved.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and structure of this compound. Both ¹H and ¹³C NMR provide complementary information to confirm the molecular framework.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to assign each proton. Based on analogous structures like 4-aminoazobenzene (B166484) and ethyl-substituted amino compounds, the following assignments for this compound can be predicted. chemicalbook.comdocbrown.infospectrabase.com

Interactive Table: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H | Coupled to the adjacent CH₂ group (2 neighboring protons). |

| CH₂ (Ethyl) | ~3.6 - 3.8 | Quartet (q) | 2H | Coupled to the adjacent CH₃ group (3 neighboring protons). |

| Aromatic Protons | ~6.7 - 8.0 | Multiplet (m) | 9H | Protons on the two benzene (B151609) rings exhibit complex splitting patterns due to coupling with each other. Protons ortho to the azo group are typically shifted downfield. Protons on the amino-substituted ring will show different shifts from the other ring. |

| NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | Chemical shift can vary with solvent and concentration; often appears as a broad signal due to quadrupole broadening and exchange. |

| N-OH | ~8.0 - 10.0 | Broad Singlet (br s) | 1H | The hydroxyl proton is acidic and its signal is often broad and can exchange with solvent protons. Its position is highly dependent on solvent and temperature. |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. While signal intensities are not typically used for quantification, the chemical shifts are highly characteristic. libretexts.org Predicted chemical shifts for this compound are derived from data on similar structures like 4-aminoazobenzene, ethylamine, and substituted benzenes. docbrown.infodocbrown.infochemicalbook.com

Interactive Table: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Ethyl Group Carbons | ||

| CH₃ | ~13 - 16 | Standard chemical shift for a terminal methyl carbon in an ethyl group. docbrown.info |

| CH₂ | ~45 - 50 | The carbon is attached to a nitrogen atom, which causes a downfield shift compared to an alkane. |

| Aromatic Carbons | ||

| C-NH₂ | ~150 - 153 | The carbon atom directly attached to the amino group is significantly shielded and shifted upfield by the nitrogen's lone pair, but the overall effect in the conjugated system places it downfield. chemicalbook.com |

| C-N(OH)R | ~148 - 152 | The carbon atom attached to the N-hydroxy-N-ethyl group. Its chemical shift is influenced by the nitrogen and the azo bridge. |

| Aromatic CH | ~114 - 130 | Aromatic carbons with attached protons appear in this characteristic range. Multiple distinct signals are expected due to the unsymmetrical substitution. docbrown.infochemicalbook.com |

| C-N=N (ipso-Carbons) | ~140 - 149 | The two carbon atoms directly bonded to the azo nitrogen atoms are deshielded and appear downfield. chemicalbook.comrsc.org |

Mechanistic Insights from NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the precise chemical environment of atoms within a molecule. In the study of this compound, ¹H and ¹³C NMR chemical shift analysis provides critical data for structural confirmation and offers insights into electronic effects and potential mechanistic pathways.

The chemical shifts (δ) are highly sensitive to the electronic distribution around the nuclei. For instance, the protons on the two aromatic rings will exhibit distinct signals in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm). The position of these signals can be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing azo group (-N=N-), as well as the N-hydroxy-N-ethyl substituent. Changes in these chemical shifts upon interaction with other molecules or changes in solvent can indicate sites of intermolecular interactions, such as hydrogen bonding or π-stacking.

Furthermore, NMR can be used to study tautomerism. This compound could potentially exist in equilibrium with its quinone-imine tautomer. NMR analysis at different temperatures or in different solvents could help identify the presence of these different forms and provide quantitative data on their relative abundance, offering mechanistic clues into its reactivity. The protons of the ethyl group and the labile N-OH proton would also provide characteristic signals. The NH proton's chemical shift can be particularly informative about hydrogen bonding interactions. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic (ortho to -NH₂) | 6.6 - 6.9 | Shielded by the electron-donating amino group. |

| Aromatic (meta to -NH₂) | 7.2 - 7.8 | Influenced by both the amino and azo groups. |

| Aromatic (unsubstituted ring) | 7.3 - 7.9 | Complex multiplet patterns expected. |

| N-CH₂-CH₃ | 3.5 - 4.0 (quartet) | Deshielded by the adjacent nitrogen atom. |

| N-CH₂-CH₃ | 1.2 - 1.5 (triplet) | Typical aliphatic region. |

| N-OH | Variable (broad singlet) | Position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |

This interactive table provides typical chemical shift ranges based on established principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Identification and Hydrogen Bonding Studies

FT-IR spectroscopy excels at identifying specific functional groups present in a molecule. For this compound, the IR spectrum provides a molecular "fingerprint" containing distinct absorption bands corresponding to its various structural components. libretexts.org

Key functional groups and their expected IR absorption regions include:

O-H Stretch (from N-OH): A broad band typically in the 3200-3600 cm⁻¹ region. The broadness is a strong indicator of hydrogen bonding. libretexts.org

N-H Stretch (from -NH₂): Primary amines show two sharp bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. libretexts.org

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

N=N Stretch (Azo group): The azo group stretch is often weak in the IR spectrum and can be found in the 1400-1450 cm⁻¹ region, though its intensity can be variable.

C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.

FT-IR is particularly useful for studying hydrogen bonding. The position and shape of the O-H and N-H stretching bands are highly sensitive to their involvement in hydrogen bonds. nih.govprimescholars.com In concentrated solutions or the solid state, intermolecular hydrogen bonding would cause these bands to broaden and shift to lower frequencies (a redshift) compared to dilute, non-polar solutions where intramolecular bonding or free groups are more prevalent. nih.govscispace.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-Hydroxy | O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Medium-Strong |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Two sharp bands, Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp, Variable |

| Ethyl Group | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple bands, Medium-Strong |

| Azo Group | N=N Stretch | ~1400 - 1450 | Weak-Medium |

| Amine | C-N Stretch | 1250 - 1350 | Medium |

This interactive table summarizes key vibrational frequencies for identifying the compound's functional groups.

Resonance Raman Spectroscopy in Azobenzene Derivatives

While some vibrations are weak in IR spectroscopy, they can be strongly enhanced in Raman spectroscopy. Resonance Raman (RR) spectroscopy is a powerful variant where the laser excitation wavelength is chosen to match an electronic absorption band of the molecule. For colored compounds like azobenzenes, this technique dramatically enhances vibrations associated with the chromophore (the light-absorbing part of the molecule). cdnsciencepub.com

In this compound, the chromophore is the entire π-conjugated system spanning the two rings and the central azo bridge. Using a laser wavelength that overlaps with the strong π-π* transition (typically in the UV-Visible region) will selectively enhance the Raman signals of the azo group and aromatic rings. mdpi.comnih.gov

Key findings from RR studies on related p-aminoazobenzene derivatives show:

A strong band in the 1400-1450 cm⁻¹ region, often 'bunched' with other vibrations, is characteristic of the -N=N- stretching mode. cdnsciencepub.com

Other enhanced bands in the 1140-1600 cm⁻¹ range are attributed to coupled vibrations, including C-N stretching and various aromatic ring modes. cdnsciencepub.comnih.gov

The solvent and pH can significantly alter the RR spectra of aminoazobenzenes, reflecting changes in hydrogen bonding and protonation states, which in turn affect the electronic structure of the chromophore. researcher.life This sensitivity allows RR to probe the molecule's interaction with its environment at a detailed vibrational level.

Table 3: Prominent Resonance Raman Bands in Azobenzene Derivatives

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

| ~1140 | C-N Stretch | Indicates coupling between the amino group and the aromatic ring. |

| ~1390 - 1460 | N=N Stretch (coupled) | The characteristic, strongly enhanced azo group vibration. Its exact frequency is sensitive to substituents and electronic structure. cdnsciencepub.com |

| ~1600 | C=C Ring Stretch | Vibrations of the phenyl rings within the chromophore. |

This interactive table highlights key vibrational modes enhanced in Resonance Raman studies of azobenzene compounds.

Mass Spectrometry (MS) for Molecular Weight and Metabolite Identification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the unambiguous determination of molecular weight and for elucidating the structure of a compound and its metabolites.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₄H₁₅N₃O), HRMS is used to confirm its identity by matching the experimentally measured mass to the theoretically calculated exact mass. mdpi.com

Table 4: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅N₃O |

| Nominal Mass | 241 |

| Monoisotopic Mass (Theoretical) | 241.12151 |

| Ion Form (e.g., ESI+) | [M+H]⁺ |

| Expected m/z (Theoretical) | 242.12932 |

This interactive table shows the precise mass data used to confirm the elemental composition via HRMS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing complex mixtures, such as those from in vitro or in vivo metabolism studies. mdpi.comnih.gov The liquid chromatography step separates the parent compound from its various metabolites based on properties like polarity. The separated components then enter the mass spectrometer.

In tandem MS (or MS/MS), a specific ion (the "parent" or "precursor" ion), such as the protonated molecule of this compound ([M+H]⁺ at m/z 242.1), is selected. This ion is then fragmented by collision with an inert gas, and the resulting "daughter" or "product" ions are analyzed. This fragmentation pattern is highly specific and provides structural confirmation. nih.govlibretexts.org

Potential metabolic transformations of this compound include N-de-ethylation, azo bond reduction, or further hydroxylation of the aromatic rings. nih.gov LC-MS/MS can be used to propose structures for these metabolites by identifying their unique precursor ions and comparing their fragmentation patterns to that of the parent compound. For example, a metabolite formed by the loss of the ethyl group would have a precursor ion at m/z 214.1, and its fragmentation would be expected to yield some common product ions seen in the parent compound's spectrum. massbank.eu

Table 5: Hypothetical LC-MS/MS Analysis for Metabolite Identification

| Compound | Precursor Ion (m/z) | Plausible Metabolic Pathway | Key Fragment Ions (m/z) |

| This compound | 242.1 | Parent Compound | 121.1, 106.1, 93.1 |

| N-Hydroxy-4-aminoazobenzene | 214.1 | N-de-ethylation | 121.1, 93.1 |

| N-Ethyl-4-aminoazobenzene | 226.1 | Dehydroxylation | 121.1, 106.1, 77.1 |

| Aniline (B41778) and N-ethyl-p-phenylenediamine | Multiple | Azo bond reduction | Detection of cleavage products |

This interactive table illustrates how LC-MS/MS can be used to track the parent compound and identify potential metabolites based on their mass and fragmentation.

Chromatographic Techniques in Research Applications

Chromatographic techniques are fundamental in the study of this compound, enabling the separation, identification, and quantification of the compound and its related substances. High-Performance Liquid Chromatography (HPLC) stands out as a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the research of this compound. It is widely employed for the critical tasks of assessing the purity of synthesized batches and for the separation of the parent compound from its metabolites and degradation products. The most common mode of HPLC used for this class of compounds is reverse-phase chromatography.

In a typical reverse-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound and its related compounds, the mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or a dilute acid like formic acid. The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a range of polarities.

The detection of this compound and its analogs is typically achieved using a UV-Vis detector, as these compounds possess chromophoric azo groups that absorb light in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for these compounds is a key parameter for sensitive detection. Electrochemical detection can also be employed, offering high sensitivity and selectivity for electroactive compounds like N-hydroxy derivatives.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area of the main peak corresponding to the target compound, relative to the total area of all peaks, provides a quantitative measure of its purity. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed.

Furthermore, HPLC is crucial for studying the metabolic fate of this compound. In such studies, biological samples (e.g., from in vitro or in vivo experiments) are analyzed to separate and identify potential metabolites. The retention times of the peaks in the sample chromatogram are compared with those of suspected metabolite standards to facilitate their identification.

A representative HPLC method for the analysis of this compound and its parent amine, N-ethyl-4-aminoazobenzene, is detailed in the table below. This table illustrates a typical set of chromatographic conditions that could be employed for their separation and purity assessment.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B (linear); 20-25 min: 70% B; 25-26 min: 70-30% B (linear); 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 450 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Under these conditions, N-ethyl-4-aminoazobenzene, being less polar, would be expected to have a longer retention time than the more polar this compound. The table below shows hypothetical retention times and purity data for a sample containing both compounds.

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

| This compound | 12.5 | 98.5 | 98.5 |

| N-ethyl-4-aminoazobenzene | 18.2 | 1.5 | - |

This data illustrates how HPLC can be used to resolve the N-hydroxy metabolite from its parent amine and to provide a quantitative assessment of the sample's purity. The precise optimization of the mobile phase composition, gradient profile, and flow rate is crucial for achieving baseline separation of all components of interest.

Metabolic Transformations and Enzymatic Pathways of N Hydroxy N Ethyl 4 Aminoazobenzene

N-Hydroxylation as a Primary Metabolic Activation Step

The initial and often rate-limiting step in the metabolic activation of many carcinogenic arylamines is N-hydroxylation. This process introduces a hydroxyl group to the nitrogen atom of the amino group, a transformation that converts the parent amine into a more reactive intermediate. For N-ethyl-4-aminoazobenzene, this enzymatic conversion yields N-Hydroxy-N-ethyl-4-aminoazobenzene. This N-hydroxy metabolite is considered a proximate carcinogen, meaning it is one step closer to the ultimate carcinogenic species that can directly interact with cellular macromolecules like DNA. nih.gov

The N-oxidation of arylamines is primarily catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govmdpi.com These enzymes are central to the metabolism of a vast array of xenobiotics. nih.govnih.gov The general reaction involves the insertion of one oxygen atom from molecular oxygen into the substrate. nih.gov In the case of N-hydroxylation, the CYP enzyme system facilitates the addition of a hydroxyl group to the nitrogen of the arylamine. Studies on related aminoazo dyes, such as 3'-methyl-N-methyl-4-aminoazobenzene, have demonstrated that the N-hydroxylation activity is remarkably high in liver microsomes. nih.gov This activity is dependent on cofactors like NADPH or NADH to provide the necessary reducing equivalents for the catalytic cycle of cytochrome P450. nih.gov

| Enzyme System | Function | Key Characteristics | Relevant Substrates (Examples) |

| Cytochrome P450 (CYP) | Catalyzes N-oxidation (N-hydroxylation) of arylamines | Heme-containing monooxygenases; located in the endoplasmic reticulum of liver cells; requires NADPH or NADH as cofactors. | 3'-methyl-N,N-dimethyl-4-aminoazobenzene, 3'-methyl-N-methyl-4-aminoazobenzene, Imipramine, Theophylline, Caffeine nih.govnih.gov |

The cytochrome P450 superfamily consists of numerous isoforms, each with distinct but sometimes overlapping substrate specificities. nih.gov Research into the N-hydroxylation of aminoazo dyes has pointed towards the involvement of a specific isoform, previously referred to as cytochrome P-448, which is now classified as a member of the CYP1A family, likely CYP1A2. nih.gov Studies on 3'-methyl-N-methyl-4-aminoazobenzene showed that its N-hydroxylation was significantly inhibited by α-naphthoflavone, a known inhibitor of cytochrome P-448, but not by inhibitors of other CYP isoforms like SKF-525-A or metyrapone. nih.gov Furthermore, treatment of rats with 3-methylcholanthrene, a potent inducer of CYP1A enzymes, resulted in a remarkable increase in N-hydroxylation activity, whereas phenobarbital, an inducer of the CYP2B family, had an inhibitory effect on this pathway for certain aminoazo dyes. nih.gov This suggests that the N-hydroxylation of N-ethyl-4-aminoazobenzene is likely mediated by specific CYP1A isoforms.

| P450 Isoform Family | Inducer | Inhibitor | Relevance to Aminoazo Dye N-Hydroxylation |

| CYP1A (P-448) | 3-Methylcholanthrene | α-Naphthoflavone | Strongly implicated in the N-hydroxylation of aminoazo dyes. nih.gov |

| CYP2B | Phenobarbital | SKF-525-A, Metyrapone | Generally not involved or can be inhibitory to aminoazo dye N-hydroxylation. nih.gov |

Conjugative Metabolism Pathways

Following N-hydroxylation, this compound can undergo several phase II conjugation reactions. These pathways typically involve the addition of an endogenous molecule to the N-hydroxy metabolite, which can either lead to detoxification and excretion or, in some cases, result in the formation of an even more reactive species.

A critical pathway in the further activation of N-hydroxy arylamines is O-sulfonation, a reaction catalyzed by cytosolic enzymes called sulfotransferases (SULTs). nih.gov This biotransformation involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of the N-hydroxy metabolite. nih.gov This process results in the formation of a highly unstable and reactive sulfuric acid ester. This ester can spontaneously break down to form a highly electrophilic nitrenium ion, which is often considered the ultimate carcinogen capable of forming covalent adducts with DNA and RNA. nih.gov

Research has demonstrated that hepatic cytosols from male rats can catalyze the PAPS-dependent esterification of this compound. nih.gov The rate of this reaction was found to be approximately 20% to 50% of the rate observed for the related compound, N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB). nih.gov

| Substrate | Relative Rate of PAPS-Dependent Esterification |

| N-Hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) | 100% (Reference) |

| This compound | 20% - 50% of N-HO-MAB nih.gov |

| N-Hydroxy-4-aminoazobenzene | 20% - 50% of N-HO-MAB nih.gov |

| N-Hydroxy-1-naphthylamine | 20% - 50% of N-HO-MAB nih.gov |

| N-Hydroxy-2-naphthylamine | 20% - 50% of N-HO-MAB nih.gov |

Another enzymatic pathway capable of activating N-hydroxy arylamines is through N,O-acyltransferases (NATs). nih.gov These enzymes catalyze the intramolecular transfer of an acetyl group from the nitrogen to the oxygen of an N-hydroxy arylamide, forming a reactive N-acetoxyarylamine. While the primary substrates for these enzymes are N-hydroxyarylamides, the general mechanism of generating a reactive ester that can lead to DNA adducts is a key activation pathway for this class of compounds. The substrate specificity of N,O-acyltransferase can be quite stringent, requiring the presence of a hydroxyl group on the nitrogen atom for significant activity. nih.gov Although direct evidence for the biotransformation of this compound by N,O-acyltransferases is not extensively documented, this pathway is a recognized route for the metabolic activation of structurally related N-hydroxy compounds.

| Enzyme | Substrate Class | Example Substrates |

| N,O-Acyltransferase (NAT) | N-Arylhydroxamic acids (N-Hydroxyarylamides) | N-Hydroxy-4-acetamidobiphenyl, N-Hydroxy-2-acetamidofluorene nih.gov |

Glucuronidation is a major phase II detoxification pathway where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of a substrate with glucuronic acid. This process generally increases the water solubility of xenobiotics, facilitating their excretion. N-hydroxy arylamines can be substrates for UGTs, leading to the formation of N-glucuronide conjugates. These conjugates are typically more stable and less reactive than the corresponding sulfate (B86663) esters. However, under certain conditions, such as the acidic environment of the urinary bladder, these glucuronides can be hydrolyzed back to the N-hydroxy arylamine, which can then be locally activated. There is a lack of specific research on the glucuronidation of this compound. However, studies with other carcinogenic arylamines and their N-hydroxy derivatives have shown that various UGT isoforms, including those from the UGT1A and UGT2B families, are involved in their N-glucuronidation.

| Enzyme Family | General Substrate Classes | Example Substrates |

| UDP-Glucuronosyltransferases (UGTs) | Phenols, Alcohols, Carboxylic acids, Amines, N-hydroxy arylamines | 1-naphthylamine, 2-naphthylamine, N-hydroxy-2-naphthylamine, 4-aminobiphenyl, N-hydroxy-4-aminobiphenyl |

Other Phase I and Phase II Metabolic Reactions

Beyond its initial formation via N-hydroxylation of N-ethyl-4-aminoazobenzene, the compound undergoes further metabolic conversions, including demethylation (or more accurately, de-ethylation), deacetylation, ring hydroxylation, and reduction.

N-dealkylation is a common metabolic pathway for N-alkylated aromatic amines. In the case of the closely related compound N,N-dimethyl-4-aminoazobenzene (DAB), N-demethylation is a significant initial metabolic step. This process is also observed for N-ethyl-4-aminoazobenzene, which undergoes oxidative N-de-ethylation to form 4-aminoazobenzene (B166484). This reaction is catalyzed by cytochrome P450 enzymes in the liver. For instance, the O-de-ethylation of ethylmorphine is primarily catalyzed by CYP2D6, while its N-demethylation is linked to CYP3A4 activity, highlighting the specific P450 isozymes that can be involved in such dealkylation reactions. nih.gov

While direct evidence for the N-de-ethylation of this compound is limited, it is plausible that it can be de-ethylated to N-Hydroxy-4-aminoazobenzene. The enzymatic machinery responsible for the dealkylation of the parent amine would likely also act on the N-hydroxy metabolite.

N-deacetylation is another potential metabolic pathway, particularly if the parent compound were an N-acetylated derivative. This hydrolytic process, catalyzed by deacetylases, would remove an acetyl group. For example, N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide can be achieved through acid or base-catalyzed hydrolysis. etsu.edu In the context of carcinogenic aromatic amines, the balance between acetylation and deacetylation can significantly influence their toxicity. While specific data on the N-deacetylation of an acetylated form of this compound is not available, this pathway is a recognized route for the metabolism of other aromatic amines.

Ring hydroxylation is a major Phase I metabolic pathway for many aromatic compounds, catalyzed by cytochrome P450 monooxygenases. This process often proceeds through the formation of highly reactive arene oxide intermediates. These intermediates can then rearrange to form phenols or be detoxified by hydration to trans-dihydrodiols, a reaction catalyzed by epoxide hydrolase. The formation of phenolic metabolites from various aromatic hydrocarbons is consistent with the intermediacy of arene oxides. nih.gov

For aminoazo dyes, ring hydroxylation can occur on either of the aromatic rings. For example, the metabolism of 4-aminobiphenyl, a structurally related aromatic amine, yields 3-hydroxy-4-aminobiphenyl (B1217912) as a major metabolite, alongside N-hydroxy derivatives. nih.gov In the case of N,N-dimethyl-4-aminoazobenzene, 4'-hydroxylation is a prominent metabolic pathway. researchgate.net It is therefore highly probable that this compound also undergoes ring hydroxylation, leading to the formation of various phenolic metabolites. The specific positions of hydroxylation would be influenced by the electronic properties of the N-hydroxy-N-ethylamino group and the azo linkage. The formation of these hydroxylated metabolites is a critical step, as it can either lead to detoxification or, in some cases, produce reactive metabolites.

The reduction of the N-hydroxy group is a significant metabolic pathway that can detoxify N-hydroxylated aromatic amines by converting them back to the parent amine. This reductive process can be catalyzed by various enzymes, including cytosolic reductases and the intestinal microflora. For instance, N-hydroxy-4-acetylaminobiphenyl can be reduced to 4-acetylaminobiphenyl (B142796) by liver and kidney homogenates, as well as by several species of intestinal bacteria. nih.gov

Characterization of Metabolites in In Vitro and In Vivo Research Models

The identification and quantification of metabolites are essential for understanding the metabolic pathways and the biological effects of a compound. In vitro systems, particularly liver microsomes, are widely used for these studies as they contain a high concentration of Phase I metabolic enzymes.

Metabolite profiling studies using liver microsomes from different species are crucial for identifying species-specific metabolic pathways. For carcinogenic aminoazo dyes, in vitro studies have been instrumental in elucidating their metabolic activation and detoxification routes.

In studies with the related compound N,N-dimethyl-4-aminoazobenzene in rat liver, metabolites from N-demethylation and ring hydroxylation have been identified. researchgate.net For 4-aminobiphenyl, N-hydroxy-4-aminobiphenyl was the major in vitro metabolite in liver fractions from rat, mouse, guinea-pig, rabbit, and hamster, with 3-hydroxy-4-aminobiphenyl also being a significant metabolite in most of these species. nih.gov

While a complete metabolite profile for this compound in various liver microsome systems is not extensively documented, based on the metabolism of structurally similar compounds, the expected metabolites would include:

N-de-ethylated metabolite: N-Hydroxy-4-aminoazobenzene

Ring-hydroxylated metabolites: Phenolic derivatives with the hydroxyl group on either of the aromatic rings.

Azo-reduced products: Aniline (B41778) and N-hydroxy-N-ethyl-p-phenylenediamine.

Phase II conjugates: Glucuronide and sulfate conjugates of the hydroxylated metabolites.

A study on the metabolism of nitazenes, a class of synthetic opioids, in human liver microsomes identified desethylation and hydroxylation products, demonstrating the utility of such systems in characterizing metabolic pathways. frontiersin.org

Table 1: Potential Metabolites of this compound in Liver Microsome Systems

| Metabolic Pathway | Potential Metabolite | Enzymes Involved (Putative) |

| N-De-ethylation | N-Hydroxy-4-aminoazobenzene | Cytochrome P450 |

| Ring Hydroxylation | Hydroxylated derivatives of this compound | Cytochrome P450 |

| Azo Reduction | Aniline and N-hydroxy-N-ethyl-p-phenylenediamine | Azoreductases (liver and gut microflora) |

| N-Oxide Formation | N-oxide of this compound | Flavin-containing monooxygenases |

| Phase II Conjugation | Glucuronide and sulfate conjugates | UGTs, SULTs |

The metabolic stability of a compound, often expressed as its half-life (t½) in a metabolic system, and its kinetic parameters (Km and Vmax) provide quantitative measures of its susceptibility to metabolism. These parameters are crucial for predicting the in vivo clearance and potential for accumulation of the compound.

In vitro metabolic stability studies are typically conducted by incubating the compound with liver microsomes and measuring its disappearance over time. For example, a recent study on nitazenes determined their in vitro intrinsic clearance (CLint) in human liver microsomes to be in the range of 216-309 µL/min/mg protein, indicating rapid metabolism. frontiersin.org

For N-hydroxy arylamines, Phase II conjugation reactions can be a significant determinant of their metabolic fate. A study on the hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) found that the rate of PAPS-dependent sulfotransferase-catalyzed esterification of this compound was 20-50% of that for N-HO-MAB in rat liver cytosol. nih.gov This indicates that sulfation is a relevant metabolic pathway for this compound.

Table 2: Comparative Metabolic Rates of Related N-Hydroxy Arylamines

| Compound | Metabolic Reaction | Enzyme System | Relative Rate of Esterification | Reference |

| N-Hydroxy-N-methyl-4-aminoazobenzene | PAPS-dependent O-sulfonation | Rat Liver Cytosol | 100% | nih.gov |

| This compound | PAPS-dependent O-sulfonation | Rat Liver Cytosol | 20-50% | nih.gov |

| N-Hydroxy-4-aminoazobenzene | PAPS-dependent O-sulfonation | Rat Liver Cytosol | 20-50% | nih.gov |

Species-Specific Metabolic Differences and Their Enzymatic Basis

The metabolic fate of this compound exhibits significant variation across different species, a phenomenon primarily attributable to differences in the activity of key biotransformation enzymes. These species-specific metabolic profiles play a crucial role in the differential toxicological and carcinogenic effects observed in various animal models. The primary enzymatic pathways involved in the metabolism of this N-hydroxy arylamine are O-sulfonation, mediated by sulfotransferases (SULTs), and N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

The balance between these pathways can lead to either detoxification or metabolic activation to reactive intermediates. Research into the species-specific metabolism of this compound and related compounds has highlighted the distinct enzymatic capacities of different laboratory animals, providing a basis for understanding species susceptibility to its toxic effects.

Sulfation Pathway and Species-Dependent Variation

The O-sulfonation of N-hydroxy arylamines is a critical metabolic activation step, leading to the formation of unstable sulfuric acid esters that can covalently bind to cellular macromolecules. The enzymatic activity of cytosolic sulfotransferases is a key determinant of the extent of this activation pathway.

Studies on the closely related compound, N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), have provided significant insights into the species-specific differences in sulfotransferase activity. The hepatic sulfotransferase activity for N-HO-MAB follows a general order of: male rat > female rat, male rabbit, male guinea pig, male mouse > male hamster. nih.gov The rate of 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent esterification of this compound in rat liver cytosol has been found to be approximately 20% to 50% of that for N-HO-MAB, suggesting that a similar trend of species-specific sulfation activity likely applies to the N-ethyl derivative. nih.gov

This variation in sulfotransferase activity has profound implications. For instance, the higher activity in rats suggests a greater potential for the formation of reactive sulfuric acid esters compared to hamsters, which exhibit the lowest activity. nih.gov This enzymatic difference may contribute to the observed species differences in the carcinogenicity of aminoazo dyes.

Table 1: Comparative Hepatic Sulfotransferase Activity for N-Hydroxy-N-methyl-4-aminoazobenzene (a proxy for this compound activity)

| Species | Relative Sulfotransferase Activity |

| Male Rat | Highest |

| Female Rat | High |

| Male Rabbit | High |

| Male Guinea Pig | High |

| Male Mouse | Moderate |

| Male Hamster | Lowest |

Data extrapolated from studies on N-hydroxy-N-methyl-4-aminoazobenzene. nih.gov

Glucuronidation Pathway and Interspecies Variability

N-glucuronidation is generally considered a detoxification pathway for N-hydroxy arylamines, as it leads to the formation of more water-soluble and readily excretable glucuronide conjugates. The efficiency of this pathway is dependent on the activity of various UDP-glucuronosyltransferase (UGT) isozymes.

While direct comparative studies on the N-glucuronidation of this compound across multiple species are not extensively documented, general knowledge of arylamine metabolism indicates that significant species differences exist in this conjugation reaction. The ability of a species to form N-glucuronides is highly dependent on the specific substrate and the complement of UGT enzymes present in the liver and other tissues.

For many arylamines, rabbits and guinea pigs have been shown to possess a high capacity for N-glucuronidation. In contrast, other species may rely more heavily on alternative metabolic routes. The specific UGT isozymes involved in the glucuronidation of this compound have not been fully elucidated, but it is known that different UGT families and subfamilies exhibit distinct substrate specificities for various xenobiotics.

The interplay between the sulfation and glucuronidation pathways is a critical factor in determining the ultimate biological activity of this compound. A higher ratio of glucuronidation to sulfation would favor detoxification, while a lower ratio would lead to a greater proportion of the compound being metabolically activated.

Table 2: General Species Trends in Hepatic N-Glucuronidation of Arylamines

| Species | General N-Glucuronidation Capacity for Arylamines |

| Rabbit | High |

| Guinea Pig | High |

| Rat | Variable (Substrate-dependent) |

| Mouse | Variable (Substrate-dependent) |

| Human | Variable (Substrate-dependent) |

This table represents a general trend for arylamines and may not be directly reflective of this compound metabolism due to a lack of specific data.

Enzymatic Basis of Metabolic Differences

The observed species-specific metabolic differences for this compound are rooted in the expression levels and catalytic efficiencies of the enzymes involved.

Sulfotransferases (SULTs): The differences in sulfotransferase activity among species like rats, rabbits, guinea pigs, mice, and hamsters are due to variations in the specific SULT isoforms expressed in the liver and their inherent affinities for N-hydroxy arylamine substrates. nih.gov

UDP-glucuronosyltransferases (UGTs): The diversity of the UGT superfamily of enzymes across species contributes significantly to the variable rates of N-glucuronidation. Different species possess a unique profile of UGT isozymes, each with its own substrate specificity.

Molecular Mechanisms of Interaction with Biomolecules

Formation of Electrophilic Intermediates

The conversion of the relatively stable N-hydroxy metabolite into highly reactive electrophiles is a critical step in its mechanism of action. This bioactivation is primarily enzymatic and results in intermediates capable of covalently modifying cellular components.

A primary pathway for the activation of N-Hydroxy-N-ethyl-4-aminoazobenzene involves the formation of a highly reactive nitrenium ion, a type of carbocation centered on the nitrogen atom. This process is typically initiated by the enzymatic esterification of the N-hydroxy group, most notably through sulfation.

Hepatic sulfotransferases, utilizing 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as a co-substrate, catalyze the O-sulfonation of N-hydroxy arylamines. nih.gov For the analogous compound, N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), this reaction produces an unstable N-sulfate ester. nih.gov This ester readily undergoes heterolytic cleavage, releasing a stable sulfate (B86663) anion and a resonance-stabilized nitrenium ion. nih.gov Research has demonstrated that the rates of this PAPS-dependent esterification for this compound are significant, estimated to be 20% to 50% of that observed for N-HO-MAB. nih.gov The resulting ethyl-substituted nitrenium ion is a potent electrophile that can attack nucleophilic sites on nearby biomolecules.

Another studied activation mechanism involves amino acid conjugation. While N-hydroxy-N-methyl-4-aminoazobenzene was not susceptible, other N-hydroxy-4-aminoazobenzene (N-OH-AAB) dyes can be activated via N-O-serine conjugation catalyzed by seryl-tRNA synthetase. nih.gov This process also forms an unstable ester that can dissociate to generate a reactive electrophile. nih.gov

Table 1: Enzymatic Activation of this compound

| Enzyme Family | Specific Enzyme/System | Cofactor | Resulting Intermediate |

| Sulfotransferases (SULTs) | Hepatic Cytosolic SULTs | PAPS | N-sulfate ester, leading to a nitrenium ion |

| Aminoacyl-tRNA Synthetases | Seryl-tRNA Synthetase (in some AABs) | ATP, Serine | N-O-seryl ester, leading to a reactive electrophile |

While the generation of nitrenium ions is a well-documented pathway, the formation of quinone-imine intermediates represents another potential route for metabolic activation of aromatic amines. This pathway involves the oxidation of the aromatic ring system. For some aromatic amines, ring hydroxylation can be followed by oxidation to form electrophilic quinone imines. nih.gov These intermediates are redox-active and can participate in Michael addition reactions with cellular nucleophiles. nih.gov

Although this pathway is established for other aromatic amines, where aminophenols are oxidized to quinone imines, direct evidence for the formation of quinone-imine intermediates from this compound is not extensively documented in the available literature. However, given the general metabolic pathways for aromatic amines, it remains a theoretically possible, albeit less characterized, activation mechanism. nih.govresearchgate.net

In addition to the formation of ionic intermediates, radical-mediated pathways can contribute to the reactivity of N-hydroxy arylamines. The oxidation of this compound can potentially lead to the formation of a nitroxide radical. While direct evidence for a stable nitroxide radical of this specific compound is limited, related metabolites have been shown to induce oxidative DNA damage through redox cycling.

For instance, the related metabolite N-hydroxy-4-aminoazobenzene (N-OH-AAB) has been shown to cause DNA damage in the presence of Cu(II) and the endogenous reductant NADH. nih.gov This process involves the generation of reactive oxygen species (ROS), such as hydrogen peroxide and DNA-copper-hydroperoxo complexes, which can lead to oxidative lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govnih.gov This suggests that while a direct nitroxide radical pathway may not be the primary route of adduct formation, the redox properties of the N-hydroxyamine can contribute to cellular damage through the generation of ROS. Furthermore, studies on the N-methyl analog suggest that in the absence of other nucleophiles, its N-sulfate ester can be reduced by the parent N-hydroxy compound, which in turn is oxidized, possibly via a nitrone intermediate. nih.gov

Nucleic Acid Adduct Formation Pathways

The ultimate consequence of the metabolic activation of this compound is the formation of covalent adducts with nucleic acids. These adducts represent a form of chemical damage to the genetic material.

The electrophilic intermediates generated from this compound, particularly the nitrenium ion, are highly reactive towards the nucleophilic centers present in DNA and RNA. Upon formation, these electrophiles readily attack the electron-rich atoms in the purine (B94841) and pyrimidine (B1678525) bases.

Studies with the sulfuric acid ester of the related N-hydroxy-N-methyl-4-aminoazobenzene have shown that the resulting electrophile reacts efficiently with ribosomal RNA to form covalently bound derivatives. nih.gov Similarly, serine conjugates of N-hydroxy-4-aminoazobenzene dyes have been shown to bind to nucleic acids, with a pronounced specificity for guanine-rich polynucleotides. nih.gov This covalent modification alters the structure of the nucleic acid, which can interfere with the processes of DNA replication and transcription.

Research has identified specific sites on nucleic acid bases that are preferentially targeted by activated aminoazo dyes. The most nucleophilic site in DNA is the N7 position of guanine (B1146940), followed by the C8 and O6 positions of guanine and the N3 of adenine.

For aminoazo dyes, the C8 position of guanine is a major site of adduction. The reaction of the model electrophile N-benzoyloxy-N-methyl-4-aminoazobenzene with guanosine (B1672433) or deoxyguanosine results in the formation of N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene and N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, respectively. nih.gov This C8 adduct has also been identified as the major persistent DNA-bound dye in the liver of mice treated with 4-aminoazobenzene (B166484). nih.gov

Table 2: Characterized Nucleic Acid Adducts of Aminoazo Dyes

| Parent Compound/Metabolite | Target Base | Site of Adduction | Adduct Name |

| N-benzoyloxy-N-methyl-4-aminoazobenzene | Deoxyguanosine | C8 | N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene |

| N-methyl-4-aminoazobenzene-N-sulfate | Guanosine | C8 | N-(guanosin-8-yl)-N-methyl-4-aminoazobenzene |

| N-hydroxy-4-aminoazobenzene (via redox cycling) | Deoxyguanosine | C8 (oxidative) | 8-oxo-7,8-dihydro-2'-deoxyguanosine |

Influence of pH on Adduct Formation

The formation of adducts by this compound is significantly influenced by pH, primarily through its effect on the enzymatic activation of the compound. The key metabolic step that transforms this compound into a reactive electrophile capable of forming adducts is its O-sulfonation, a reaction catalyzed by sulfotransferase enzymes.

Research has demonstrated that hepatic sulfotransferase activities exhibit distinct pH optima. nih.gov The enzymatic activity for the related compound, N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB), was shown to have a different pH optimum than that for other N-hydroxy arylamines, indicating that the efficiency of the activation process is pH-dependent. nih.gov This pH dependence directly impacts the rate at which the reactive sulfuric acid ester is generated. Consequently, the rate of subsequent adduct formation with cellular nucleophiles, such as DNA and proteins, is also pH-dependent. At physiological pH (around 7.4), the conditions are suitable for these enzymatic reactions to occur. nih.gov However, shifts in intracellular pH could potentially alter the rate of metabolic activation and, therefore, the extent of covalent binding to biomolecules.

Beyond enzymatic reactions, pH can also influence the stability and reactivity of the ultimate electrophilic species, the nitrenium ion, which is formed from the unstable sulfuric acid ester. The reactivity of such electrophiles and the nucleophilicity of target sites on biomolecules can be affected by the surrounding pH, thereby modulating the final adduct yield and profile.

Protein and Amino Acid Adduct Formation Mechanisms

The biological effects of this compound are closely linked to its ability to form covalent bonds with proteins, particularly in the liver where it is primarily metabolized. nih.gov This binding occurs through specific enzymatic and non-enzymatic pathways, targeting certain amino acid residues within the protein structures.

Covalent Binding to Hepatic Proteins

This compound is recognized as a proximate carcinogen, with studies showing its capacity to induce hepatic tumors in animal models. nih.gov This carcinogenicity is underpinned by the covalent binding of its reactive metabolites to hepatic macromolecules, including proteins. The process is initiated by metabolic activation within the liver cells.

The primary activation pathway involves the enzymatic O-sulfonation of the N-hydroxy group, catalyzed by cytosolic sulfotransferases and requiring the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov This reaction converts this compound into a highly reactive sulfuric acid ester. The rate of this PAPS-dependent esterification for this compound has been measured in rat liver cytosol. nih.gov This unstable ester can then spontaneously dissociate to form a highly electrophilic nitrenium ion, which readily attacks nucleophilic sites on nearby hepatic proteins, resulting in a stable, covalent bond. The formation of these protein adducts disrupts normal cellular function and is considered a key event in the initiation of toxicity and carcinogenicity.

| Feature | Description | Source |

| Activating Enzyme | Hepatic Sulfotransferase | nih.gov |

| Cofactor | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | nih.gov |

| Reactive Intermediate | N-ethyl-4-aminoazobenzene-N-sulfate | nih.gov |

| Ultimate Electrophile | Ethylaminoazobenzene Nitrenium Ion | nih.gov |

| Target Organ | Liver | nih.gov |

Adduct Formation with Specific Amino Acids (e.g., Methionine, Tyrosine, Cysteine)

The electrophilic metabolites of this compound exhibit reactivity towards specific nucleophilic amino acid residues within proteins.

Methionine: Research on the closely related N-hydroxy-N-methyl-4-aminoazobenzene has shown that its reactive sulfuric acid ester reacts with methionine. nih.gov This reaction forms a sulfonium (B1226848) derivative, which is unstable and decomposes to yield 3-methylmercapto-N-methyl-4-aminoazobenzene. nih.gov An analogous reaction is expected for the N-ethyl derivative, where the electrophilic nitrogen attacks the sulfur atom of methionine residues in hepatic proteins.

Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and a common target for electrophilic metabolites. nih.govnih.govsemanticscholar.org While direct studies on this compound are limited, the general mechanism involves the attack of the cysteine thiolate anion on the electrophilic nitrenium ion. semanticscholar.org This forms a stable covalent adduct, linking the dye to the protein via a sulfur-nitrogen or sulfur-carbon bond. This type of reaction is well-documented for other carcinogens and reactive intermediates. nih.govberkeley.edu

Tyrosine: The phenolic ring of tyrosine is another potential site for adduct formation. nih.gov The activated aromatic ring can be attacked by strong electrophiles like the nitrenium ion derived from this compound. This would result in covalent binding at the ortho position of the hydroxyl group on the tyrosine residue.

Enzymatic and Non-Enzymatic Adduct Formation

The formation of protein adducts by this compound involves both enzymatic and non-enzymatic steps.

Enzymatic Formation: The critical initial step is enzymatic. Cytosolic sulfotransferases in the liver catalyze the sulfonation of this compound, a reaction that is essential for its conversion into a potent electrophile. nih.gov The rate of this enzymatic reaction dictates the amount of reactive intermediate available to form adducts. Without this enzymatic activation, the compound is significantly less reactive towards proteins and other biomolecules. Studies have quantified the rates of this PAPS-dependent enzymatic esterification for several N-hydroxy arylamines. nih.gov

Non-Enzymatic Formation: Following enzymatic activation, the subsequent steps are typically non-enzymatic. The sulfuric acid ester of this compound is intrinsically unstable. It spontaneously (non-enzymatically) breaks down to form the highly reactive nitrenium ion. nih.gov This electrophile then reacts non-enzymatically with any available nucleophilic sites on proteins, such as methionine, cysteine, or tyrosine residues, to form covalent adducts. nih.govsemanticscholar.org This non-enzymatic reaction is governed by the principles of chemical reactivity, where the most accessible and strongly nucleophilic sites are the most likely targets. nih.gov

| Compound | Relative Rate of PAPS-Dependent Esterification (%) | Source |

| N-hydroxy-N-methyl-4-aminoazobenzene | 100 | nih.gov |

| This compound | 20-50 | nih.gov |

| N-hydroxy-4-aminoazobenzene | 20-50 | nih.gov |

Computational and Theoretical Investigations of N Hydroxy N Ethyl 4 Aminoazobenzene

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the electronic structure and properties of molecules at the atomic level. For a molecule like N-Hydroxy-N-ethyl-4-aminoazobenzene, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Ab Initio and Semi-Empirical Methods (e.g., AM1) for Molecular Orbital Analysis

Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use parameters derived from experimental data, are also valuable for molecular orbital analysis. The Austin Model 1 (AM1) is a semi-empirical method that could be used to provide a computationally less intensive analysis of the molecular orbitals of this compound. While studies on other azobenzene (B91143) derivatives have utilized methods like AM1 to investigate isomer stability and electronic properties, specific molecular orbital analysis of this compound using these techniques has not been found in the surveyed literature.

Molecular Orbital Analysis and Electronic Structure

The analysis of molecular orbitals is crucial for understanding a molecule's chemical behavior, including its reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov For this compound, a detailed characterization of these orbitals would involve mapping their spatial distribution and determining their energy levels. Unfortunately, specific HOMO and LUMO energy values and their characterization for this compound are not documented in existing research.

Prediction of Electrophilicity and Reactivity

Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and its tendency to participate in electrophilic or nucleophilic reactions. While the theoretical framework for these predictions is well-established, their specific application to predict the electrophilicity and reactivity of this compound has not been published.

Structural Optimization and Conformational Analysis

Computational methods are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized structure. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around single bonds, such as the C-N and N-N bonds, to identify the lowest energy conformers. nih.gov Such an analysis would provide crucial information about the molecule's shape and flexibility. However, specific studies detailing the optimized structural parameters (bond lengths, bond angles, dihedral angles) and the conformational landscape of this compound are absent from the scientific literature.

Modeling of Tautomeric Equilibria and Isomerization Processes

The intricate interplay of tautomeric equilibria and isomerization processes is a hallmark of the chemical behavior of N-hydroxyarylamines and azobenzene derivatives. For this compound, computational modeling provides a powerful lens through which to understand these dynamic phenomena, which are central to its reactivity and biological activity. While specific computational studies exclusively focused on this compound are not extensively available in the public domain, the principles can be elucidated from research on closely related hydroxyazobenzene and N-hydroxy amidine systems.

Tautomerism in this compound can be understood as a dynamic equilibrium between different structural isomers that can readily interconvert. The primary tautomeric forms anticipated for this molecule would involve the N-hydroxy group, leading to an equilibrium between the N-hydroxy-amine form (the nominal structure) and its tautomeric aminonitrone form. Furthermore, the azobenzene moiety introduces the possibility of azo-hydrazone tautomerism. In this latter case, a proton can be transferred from a hydroxyl group to one of the nitrogen atoms of the azo group, resulting in a quinone-hydrazone structure. This equilibrium is a well-documented phenomenon in hydroxyazobenzene dyes. acs.org

Computational studies on similar molecules, such as 7-hydroxy-8-(azophenyl)quinoline, have employed quantum-chemical calculations to investigate the energetics of such tautomeric equilibria. nih.gov These studies often utilize Density Functional Theory (DFT) to optimize the geometries of the different tautomers and calculate their relative energies. The choice of computational method and basis set is critical for obtaining accurate results. For instance, DFT studies on N-hydroxy amidines have used methods like B3LYP with extensive basis sets (e.g., 6-311++g**, aug-cc-pvtz) to determine the relative stabilities of tautomers. researchgate.net Such calculations typically reveal that while multiple tautomers can exist, one form is often more energetically favorable.

The isomerization of this compound is another critical aspect of its chemistry, particularly concerning the azo bond. Like other azobenzene derivatives, it can exist as two geometric isomers: the more stable trans (or E) isomer and the less stable cis (or Z) isomer. The interconversion between these isomers can be induced by light (photoisomerization) or heat (thermal isomerization).

Computational modeling can map the potential energy surface for the isomerization process, identifying the transition state and calculating the activation energy barrier for the interconversion. Studies on hydroxyazobenzenes have shown that the thermal cis-to-trans isomerization can be significantly influenced by the molecular environment. acs.org For example, hydrogen bonding to the azo nitrogen atoms can shift the azo-hydrazone equilibrium toward the hydrazone form, which in turn facilitates a rotational isomerization pathway with a lower activation energy. acs.org This leads to a faster isomerization rate. While direct computational data for this compound is scarce, the general principles derived from related systems would apply.

Below is a hypothetical data table illustrating the kind of information that would be generated from such computational studies, based on findings for analogous compounds.

| Parameter | Computational Method | Calculated Value (Hypothetical) | Significance |

| Relative Energy of Tautomers | DFT (B3LYP/6-311++G**) | Tautomer A: 0 kcal/molTautomer B: +5 kcal/mol | Predicts the predominant tautomeric form in equilibrium. |

| trans-cis Isomerization Barrier | TD-DFT | 25 kcal/mol | Indicates the thermal stability of the cis isomer. |

| Effect of H-bonding on Isomerization | PCM/DFT | Barrier lowered by 5-10 kcal/mol | Demonstrates the catalytic effect of protic solvents or environments. |

Computational Simulations of Molecular Interactions

The biological activity of this compound, including its carcinogenic properties, is predicated on its interactions with biomolecules such as proteins and nucleic acids. Computational simulations are invaluable for visualizing and quantifying these interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to study these interactions. Docking studies can predict the preferred binding orientation of this compound within the active site of a target protein, such as a metabolic enzyme or a DNA repair protein. These simulations calculate a binding score, which is an estimate of the binding affinity.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-biomolecule complex over time. These simulations can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking), and any conformational changes induced in the protein or DNA upon ligand binding. For a molecule like this compound, understanding its interaction with DNA is of particular interest due to its mutagenic potential.

While specific simulation data for this compound is not readily found in the searched literature, studies on the metabolites of related aminoazo dyes provide a framework for what such simulations would explore. For instance, experimental evidence has shown that N-hydroxy metabolites of aminoazo dyes can be further activated to form reactive species that bind covalently to nucleic acids, particularly to guanine (B1146940) bases. Computational simulations could model the non-covalent binding of this compound to a DNA duplex, identifying preferential binding sites and the nature of the interactions that position it for a potential covalent reaction.

A hypothetical table summarizing the output of such simulations is presented below.

| Simulation Type | Target Biomolecule | Key Findings (Hypothetical) | Implications |

| Molecular Docking | DNA (dG-dC rich sequence) | Preferential binding in the minor groove. | Suggests a mechanism for DNA intercalation or groove binding. |

| Molecular Dynamics | Cytochrome P450 Enzyme | Stable binding in the active site near the heme group. | Provides a model for its metabolic activation. |

| Free Energy Calculation | Protein Target | ΔG_bind = -8.5 kcal/mol | Quantifies the binding affinity to a specific biological target. |

These computational approaches, by providing a detailed picture of the molecular interactions, are crucial for building a comprehensive understanding of the mechanisms of action of this compound and for guiding further experimental research.

Research Applications and Model System Studies of N Hydroxy N Ethyl 4 Aminoazobenzene

Utilization in In Vitro Enzymatic Assay Systems

In vitro enzymatic assays are fundamental in toxicology and pharmacology for dissecting the metabolic pathways of xenobiotics. For N-Hydroxy-N-ethyl-4-aminoazobenzene, these systems have been employed to identify the enzymes responsible for its biotransformation and to characterize the reactive intermediates formed.

Isolated Liver Microsomes and Cytosols for Metabolic Studies

Isolated liver microsomes and cytosols are indispensable tools for studying the metabolism of foreign compounds. Microsomes contain a high concentration of Phase I enzymes, such as the cytochrome P450 (CYP) superfamily, while the cytosol is rich in Phase II conjugating enzymes, including sulfotransferases (SULTs) and glutathione S-transferases (GSTs).

Studies on the metabolism of aminoazo dyes have demonstrated that N-hydroxylation is a critical activation step. While specific metabolic studies on this compound are limited, research on analogous compounds provides a framework for its likely metabolic fate. The parent compound, N-ethyl-4-aminoazobenzene, is presumed to undergo N-oxidation to form the N-hydroxy metabolite.

Subsequent metabolic steps for N-hydroxy arylamines often involve conjugation reactions. One of the most significant is O-sulfonation, catalyzed by sulfotransferases in the liver cytosol. This reaction can lead to the formation of a highly reactive and unstable sulfuric acid ester. This ester can spontaneously decompose to a nitrenium ion, a potent electrophile capable of forming covalent adducts with cellular macromolecules like DNA and proteins.

A comparative study of the hepatic metabolism of N-hydroxy arylamines has provided some quantitative insight into the sulfonation of this compound. The rate of 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent O-sulfonation of this compound catalyzed by rat liver cytosol was found to be 20% to 50% of the rate observed for its methyl analog, N-hydroxy-N-methyl-4-aminoazobenzene. This suggests that the ethyl substitution may influence the efficiency of this critical bioactivation pathway.

Table 1: Comparative Cytosolic Sulfotransferase Activity for N-Hydroxy-N-alkyl-4-aminoazobenzenes

| Compound | Relative Rate of PAPS-Dependent Esterification in Rat Liver Cytosol |

| N-Hydroxy-N-methyl-4-aminoazobenzene | 100% |

| This compound | 20 - 50% |

Data compiled from studies on hepatic sulfotransferase activities.

Reconstituted Enzyme Systems for Mechanistic Elucidation

It is well-established that various isoforms of the cytochrome P450 family are responsible for the initial N-oxidation of arylamines. Reconstituted systems with specific P450 isoforms could definitively identify which enzymes are responsible for the formation of this compound from its parent amine.

Similarly, purified sulfotransferase isoforms could be used in reconstituted systems to determine the specific SULTs that catalyze the O-sulfonation of this compound. Different SULT isoforms exhibit varying substrate specificities, and identifying the key enzymes involved is crucial for understanding inter-individual differences in susceptibility to the toxic effects of this compound.

Cell-Free Systems for Biochemical Pathway Analysis

Cell-free systems, which contain the necessary components for transcription and translation or specific metabolic pathways without intact cells, offer a controlled environment for studying biochemical processes. These systems can be used to analyze the complete metabolic pathway of a compound, from the parent molecule to its final metabolites, and to study the formation of macromolecular adducts.

While specific applications of cell-free systems for the comprehensive biochemical pathway analysis of this compound have not been detailed in available research, their utility is evident. For instance, a cell-free system containing both microsomal and cytosolic fractions could be used to model the sequential N-oxidation and O-sulfonation of N-ethyl-4-aminoazobenzene. The formation of DNA adducts could then be quantified by including DNA in the system, providing a direct link between metabolic activation and genotoxicity.

Application in In Vitro Cell and Bacterial Model Systems

In vitro cell and bacterial models are essential for assessing the biological consequences of exposure to xenobiotics and their metabolites. These systems are particularly valuable for investigating genotoxicity and other cellular responses.

Studies in Salmonella typhimurium Strains for Mechanistic Insights into Genotoxicity

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying chemical mutagens. The assay utilizes various bacterial strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagens can cause a reverse mutation, restoring the ability of the bacteria to grow on a histidine-deficient medium.

The genotoxicity of many arylamines and their N-hydroxy metabolites is dependent on metabolic activation. Therefore, these compounds are often tested in the presence of a liver homogenate fraction (S9 mix), which contains both microsomal and cytosolic enzymes, to mimic mammalian metabolism.

While direct mutagenicity data for this compound in Salmonella typhimurium is scarce, studies on structurally similar compounds provide valuable insights. For example, N-hydroxy-N-methyl-4-aminoazobenzene is known to be a potent mutagen. The mutagenic potential of N-hydroxy arylamines in the Ames test is often linked to the formation of the reactive sulfuric acid ester, which can then form DNA adducts.

Different Salmonella strains are sensitive to different types of mutations. For instance, TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens. The pattern of mutagenicity across different strains can provide clues about the mechanism of genotoxicity. It is hypothesized that this compound, following metabolic activation, would likely induce frameshift mutations due to the formation of bulky DNA adducts.

Table 2: Expected Mutagenicity Profile of this compound in Salmonella typhimurium

| Strain | Mutation Type Detected | Expected Outcome with Metabolic Activation (S9) | Rationale |

| TA98 | Frameshift | Positive | Formation of bulky DNA adducts from the reactive nitrenium ion. |

| TA100 | Base-pair substitution | Potentially positive | Some arylamines can also induce base-pair substitutions. |

| TA1535 | Base-pair substitution | Potentially positive | Similar to TA100. |

| TA1538 | Frameshift | Positive | Similar to TA98. |

This table represents a hypothetical profile based on the known genotoxicity of related N-hydroxy arylamines.

Investigations in Mammalian Cell Lines for Biochemical Responses

Mammalian cell lines provide a more physiologically relevant model than bacteria for studying the biochemical effects of chemicals in a human context. These systems can be used to investigate a wide range of cellular responses, including cytotoxicity, genotoxicity, DNA adduct formation, and alterations in gene expression.